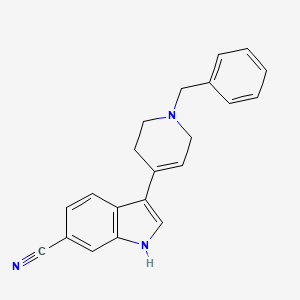

3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile

Description

3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is a heterocyclic compound featuring an indole core substituted at the 3-position with a benzyl-tetrahydro-pyridinyl group and at the 6-position with a cyano group.

Properties

IUPAC Name |

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c22-13-17-6-7-19-20(14-23-21(19)12-17)18-8-10-24(11-9-18)15-16-4-2-1-3-5-16/h1-8,12,14,23H,9-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZXXTDYPNSWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=C2C=CC(=C3)C#N)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: Starting with a suitable indole precursor, the indole core is synthesized through cyclization reactions.

Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring is introduced via a series of hydrogenation and cyclization reactions.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl halides as reagents.

Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl halides for nucleophilic substitution or electrophilic reagents like bromine for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydropyridine Ring

- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile Structure: Replaces the benzyl group with a methyl substituent. Properties: Lower molecular weight (237.30 g/mol vs. ~333 g/mol for the benzyl analog), reduced steric bulk, and decreased lipophilicity. Regulatory: Classified as a combustible solid (WGK 3) .

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile

- Structure : Lacks substitution at the 1-position of the tetrahydropyridine ring.

- Properties : Simplified structure (MW: 223.27 g/mol) may enhance solubility but reduce target affinity due to the absence of a hydrophobic group.

- Availability : Sold by Apollo Scientific with 97% purity, priced at €264/g .

Variations in Indole Substitution Position

- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-5-carbonitrile Structure: Cyano group at the 5-position of the indole ring instead of the 6-position. Impact: Altered electronic distribution could affect binding to targets like serotonin receptors. Synthesis: Available from Combi-Blocks with 95% purity .

- 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole Structure: Nitro group at the 5-position of indole.

Core Scaffold Modifications

- 1-Benzyl-2,3-dihydro-6-(4-methyl-1-piperazinyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile

- Structure : Replaces indole with a pyrrolopyridine core and adds a piperazinyl group.

- Impact : The pyrrolopyridine scaffold may enhance rigidity and selectivity for specific enzyme targets (e.g., kinases).

- Availability : Listed on ChemBK, though pharmacological data are unspecified .

Biological Activity

3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile (CAS No. 181184-09-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H19N3

- Molecular Weight : 313.40 g/mol

- IUPAC Name : this compound

- SMILES Notation : C(N1CCC(=CC1)C1=CNC2=CC=CC=C12)C1=CC=CC=C1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole and pyridine moieties. The compound has been synthesized and characterized in various studies to evaluate its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX inhibition have been reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

These results indicate a significant potential for this compound in treating inflammatory conditions by modulating the COX pathway .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For instance, a related study reported that certain indole derivatives showed potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates of up to 100% .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In antimicrobial screening against various pathogens including Pseudomonas aeruginosa and Staphylococcus aureus, certain derivatives showed activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies of this compound suggest that modifications on the indole and pyridine rings can significantly influence its biological activity. Substituents that enhance electron density on the aromatic systems tend to improve both anti-inflammatory and anticancer activities. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against COX enzymes |

| Halogen substitutions | Enhanced antimicrobial activity |

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Inflammation Model : In carrageenan-induced paw edema tests, the compound demonstrated significant reduction in swelling compared to controls.

- Cancer Model : In xenograft models of ovarian cancer, treatment with this compound resulted in complete tumor regression.

These findings underscore the therapeutic potential of this compound across multiple disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.